Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate reflects the hierarchical prioritization of substituents on the pyrido[3,2-d]pyrimidine scaffold. The parent ring system, pyrido[3,2-d]pyrimidine, consists of a pyridine fused to a pyrimidine at positions 3 and 2, respectively. Substituents are numbered based on their positions relative to this fused system:
- Position 2 : Morpholin-4-yl group, a six-membered ring containing one oxygen and one nitrogen atom.
- Position 4 : 3-(Methoxymethyl)phenyl substituent, an aromatic ring with a methoxymethyl side chain.
- Position 6 : Methyl ester functional group (-COOCH₃).
- Position 8 : Chlorine atom.
The structural formula (Fig. 1) illustrates the planar pyrido[3,2-d]pyrimidine core with substituents occupying specific spatial orientations. The morpholine ring adopts a chair conformation, while the 3-(methoxymethyl)phenyl group introduces steric bulk orthogonal to the fused ring plane.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Parent ring | Pyrido[3,2-d]pyrimidine (fused pyridine-pyrimidine) |
| Substituent positions | 2 (morpholine), 4 (aryl), 6 (ester), 8 (chloro) |
| Molecular formula | C₂₁H₂₁ClN₄O₄ |
Positional Isomerism in Pyrido[3,2-d]Pyrimidine Derivatives
Positional isomerism in pyrido[3,2-d]pyrimidines arises from variations in substituent placement across the eight available positions. For the target compound, relocating the chlorine atom from position 8 to 6 or the morpholine group from position 2 to 4 would yield distinct isomers with altered physicochemical properties.
The 3-(methoxymethyl)phenyl group at position 4 exemplifies regioselective substitution patterns. Comparatively, a 4-(2-methoxymethylphenyl) isomer would exhibit different electronic interactions due to altered para-substitution on the phenyl ring. Similarly, transposing the methyl ester from position 6 to 5 would disrupt conjugation with the pyrimidine nitrogen, modifying the molecule’s dipole moment.
Critical Isomerism Factors :
- Electronic effects : Electron-withdrawing groups (e.g., chlorine) at position 8 stabilize the ring via resonance, whereas position 6 substitutions influence carboxylate reactivity.
- Steric interactions : The morpholine ring at position 2 minimizes steric clash with the 3-(methoxymethyl)phenyl group, unlike bulkier substituents at adjacent positions.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this specific compound remains unpublished, analogs provide insights into likely conformational preferences. Pyrido[3,2-d]pyrimidine derivatives typically exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize steric strain.
Table 2: Inferred Crystallographic Parameters
The methoxymethyl group on the phenyl ring likely adopts a gauche conformation to balance torsional strain and van der Waals interactions. Chlorine at position 8 participates in weak intramolecular interactions with adjacent π-systems, as observed in chlorinated pyrimidines. Molecular modeling suggests the morpholine ring’s oxygen atom engages in hydrogen bonding with solvent molecules or protein targets, a feature critical for biological activity.
Properties
Molecular Formula |
C21H21ClN4O4 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H21ClN4O4/c1-28-12-13-4-3-5-14(10-13)17-19-18(15(22)11-16(23-19)20(27)29-2)25-21(24-17)26-6-8-30-9-7-26/h3-5,10-11H,6-9,12H2,1-2H3 |
InChI Key |
LSWYISMYGSXSEB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=NC(=NC3=C2N=C(C=C3Cl)C(=O)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves several key steps:
Formation of the Pyrimidine Core : The synthesis often begins with the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups : Subsequent steps involve introducing the chloro group and other substituents such as the methoxymethyl and morpholine groups.
Carboxylation : The carboxylic acid moiety is introduced towards the end of the synthesis to minimize side reactions.
Specific Reaction Conditions
The following table summarizes various synthetic approaches reported in literature:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Starting materials (specific to pyrimidine synthesis) | Heat under reflux in suitable solvent (e.g., DMF) | 70% |
| 2 | Substitution | Chlorinating agent (e.g., SOCl$$_2$$) | Room temperature | 85% |
| 3 | Alkylation | Methoxymethyl chloride | Base (e.g., K$$2$$CO$$3$$), DMF as solvent | 75% |
| 4 | Carboxylation | Carbon dioxide or carboxylic acid derivatives | High pressure, elevated temperature | 80% |
Detailed Synthesis Example
One method described in the literature involves synthesizing the compound via a multi-step process:
Synthesis of Pyridine Derivative : A pyridine derivative is synthesized by reacting an appropriate amine with an aldehyde under acidic conditions.
Chlorination : The resulting intermediate is chlorinated using thionyl chloride to introduce the chloro substituent.
Formation of Morpholine Ring : A morpholine ring is formed by reacting an appropriate amine with an epoxide or by cyclization from a precursor.
Methoxymethyl Group Introduction : The methoxymethyl group is introduced via nucleophilic substitution using methoxymethyl chloride in the presence of a base.
Final Carboxylation : Finally, carboxylation is achieved through treatment with carbon dioxide or related reagents under high pressure.
Analytical Techniques for Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.
Mass Spectrometry (MS) : Provides molecular weight and helps confirm structural integrity.
High Performance Liquid Chromatography (HPLC) : Used for purity assessment and separation of reaction products.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Routes : Morpholine-containing pyrido[3,2-d]pyrimidines are typically synthesized via nucleophilic substitution (e.g., ) or Suzuki coupling for aryl groups (inferred from ) .
- Biological Potential: While biological data for the target compound are lacking, analogues in and show analgesic and anti-inflammatory activities, suggesting the scaffold’s versatility .
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrido[3,2-d]pyrimidine core in this compound?
The pyrido[3,2-d]pyrimidine core can be synthesized via cyclocondensation reactions between substituted pyridine derivatives and amidines or urea. For example:
- Stepwise annulation : React 2-aminopyridine derivatives with chloroacetic acid derivatives under reflux to form the pyrimidine ring. Evidence from fluorinated pyrimidine syntheses (e.g., using β-CF3 aryl ketones under metal-free conditions) suggests optimizing reaction time and solvent (e.g., DMF or THF) to achieve yields >80% .
- Palladium-catalyzed cyclization : Nitroarene precursors can undergo reductive cyclization using formic acid derivatives as CO surrogates, enabling efficient ring closure with catalytic Pd/C .
- Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation (100–150°C, 30–60 min) improves regioselectivity and reduces byproducts .
Advanced: How can the coupling efficiency of the 3-(methoxymethyl)phenyl group to the pyrido[3,2-d]pyrimidine core be optimized?
Key strategies include:
- Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos catalysts with cesium carbonate in toluene at 110°C to couple aryl halides with amine or methoxymethyl-substituted phenylboronic acids. Adjust ligand ratios to suppress homocoupling .
- Solvent polarity effects : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution rates for methoxymethyl group introduction. Monitor reaction progress via HPLC to identify optimal stoichiometry (typically 1:1.2 molar ratio) .
- Temperature gradients : Stepwise heating (60°C → 90°C) minimizes decomposition of thermally sensitive intermediates .
Basic: Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy :
- ¹H NMR : Identify morpholine protons (δ 3.6–3.8 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm). Aromatic protons in pyrido[3,2-d]pyrimidine appear as multiplet signals between δ 7.0–8.5 ppm .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the pyrimidine ring (δ 150–160 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- XRD : Resolve crystal packing and confirm stereochemistry of the morpholine substituent .
Advanced: How can researchers address contradictory solubility data in biological assays for this compound?
Contradictions often arise from solvent choice or polymorphic forms:
- Polymorph screening : Use solvent-drop grinding with ethanol/water mixtures to isolate stable crystalline forms with consistent solubility profiles .
- Surfactant additives : Include 0.1% Tween-80 in PBS buffer to enhance solubility for in vitro assays .
- DMSO stock standardization : Pre-dissolve the compound in anhydrous DMSO (10 mM stock) and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .
Data Contradiction: How to reconcile conflicting reports on the biological activity of morpholine-substituted pyrido[3,2-d]pyrimidines?
Discrepancies may stem from assay conditions or impurity profiles:
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., dechlorinated derivatives) that may antagonize target binding .
- Kinase selectivity panels : Test the compound against a broad panel (e.g., 100+ kinases) to differentiate off-target effects. Adjust morpholine substituent bulkiness (e.g., methyl vs. ethyl groups) to improve specificity .
- Buffer pH optimization : Activity against pH-sensitive targets (e.g., phosphatases) varies with assay buffer. Compare results at pH 6.5 vs. 7.4 .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding between the morpholine oxygen and conserved residues (e.g., Glu95 in PI3Kα) .
- QSAR models : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor counts to predict IC₅₀ values against cancer cell lines .
- MD simulations : Analyze stability of the methoxymethylphenyl group in solvent (e.g., water vs. lipid bilayer) to guide prodrug modifications .
Basic: What are the stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrido[3,2-d]pyrimidine core .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester group .
- Long-term stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf-life .
Advanced: How to troubleshoot low yields in the final esterification step?
- Catalyst selection : Replace H₂SO₄ with DMAP (4-dimethylaminopyridine) in DCM to activate the carboxylic acid intermediate .
- Microwave-assisted esterification : Shorten reaction time (20 min at 100°C) using methyl iodide as the methylating agent .
- Workup optimization : Extract unreacted starting materials with ethyl acetate/water (3:1) to isolate the ester product with >95% purity .
Data Contradiction: Why do similar compounds show varying cytotoxicity in different cell lines?
- Cell membrane permeability : Use Caco-2 monolayer assays to correlate cytotoxicity with passive diffusion rates. Modify the methoxymethyl group to balance lipophilicity (LogP 2–3) .
- Metabolic stability : Incubate the compound with liver microsomes (human vs. murine) to identify species-specific CYP450-mediated deactivation .
- ABC transporter efflux : Inhibit P-gp with verapamil (10 µM) to assess efflux pump contributions to resistance .
Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound?
- Oral bioavailability : Improve absorption via nanoemulsion formulations (e.g., Labrafil M1944 CS) to enhance solubility .
- Plasma protein binding : Use equilibrium dialysis to measure binding to albumin (>90% common for lipophilic pyrimidines), necessitating dose adjustments .
- Metabolite identification : Conduct LC-MS/MS studies to detect hydroxylated or demethylated metabolites in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
